molecular formula C19H13ClFN3OS B2753366 N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 879918-65-7

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2753366
CAS RN: 879918-65-7
M. Wt: 385.84
InChI Key: FIBSSCVLAJVIHA-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a complex organic compound. Unfortunately, there’s limited information available specifically about this compound .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound also has various substituents, including a 3-chloro-4-fluorophenyl group, a 3-methyl group, and a 6-phenyl group .

Scientific Research Applications

Immunoregulatory and Anti-inflammatory Applications

Studies on related chemical structures, such as 5,6-Diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, have revealed their potential as immunoregulatory antiinflammatory agents. These compounds, synthesized by combining structural features of known antiinflammatory and immunoregulatory drugs, showed promising activity in rat and mouse models for arthritis and contact sensitivity, respectively (Bender et al., 1985).

PARP Inhibition for Cancer Therapy

Phenyl-substituted benzimidazole carboxamide derivatives have been developed as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme, showing significant cellular potency and efficacy in cancer models. This includes their bioavailability and ability to cross the blood-brain barrier, important for treating certain types of cancer (Penning et al., 2010).

Antinociceptive and Anti-inflammatory Derivatives

Research into thiazolo[3,2-a]pyrimidine derivatives indicated significant anti-inflammatory and antinociceptive activities, with some compounds showing lower ulcerogenic activity, suggesting their potential for safer pain and inflammation management (Alam et al., 2010).

DNA Sequence-Specific Probes

The development of N-methylpyrrole (Py)-N-methylimidazole (Im) polyamide conjugates, derived from DNA-binding antibiotics, demonstrates the application of related chemical frameworks for creating sequence-specific DNA probes. These probes can significantly impact gene expression studies and biological imaging, highlighting their importance in research and diagnostic applications (Vaijayanthi et al., 2012).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been studied for their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. This research points to the potential use of related compounds in controlling the spread of parasitic diseases (El-bayouki & Basyouni, 1988).

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and biological activity. This could include optimizing its synthesis process, investigating its mechanism of action, and evaluating its potential as a pharmaceutical agent .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c1-11-17(18(25)22-13-7-8-15(21)14(20)9-13)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBSSCVLAJVIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

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